1-epi-Ramipril is a stereoisomer of Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The chemical structure of 1-epi-Ramipril is similar to that of Ramipril, but it differs in the spatial arrangement of atoms, which can influence its biological activity and pharmacokinetics. The molecular formula for 1-epi-Ramipril is , and it has a molecular weight of approximately 416.51 g/mol .
(R,S,S,S,S)-Ramipril Epimer itself is not a therapeutic drug and has no known mechanism of action in the body. Research on its mechanism of action is not applicable.
The primary biological activity of 1-epi-Ramipril is its inhibition of ACE, which leads to decreased production of angiotensin II, a potent vasoconstrictor. This action results in reduced blood pressure and decreased workload on the heart. Additionally, by inhibiting ACE, 1-epi-Ramipril may contribute to increased levels of bradykinin, a peptide that promotes vasodilation. The pharmacological effects include:
The synthesis of 1-epi-Ramipril involves several steps that typically include the following:
1-epi-Ramipril is primarily used in clinical settings for managing hypertension and heart failure. Its applications include:
Studies have shown that 1-epi-Ramipril interacts with various drugs and biological pathways. Key interactions include:
Adverse effects related to these interactions may include hypotension, hyperkalemia, and renal impairment.
Several compounds share structural similarities with 1-epi-Ramipril, including:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Ramipril | ACE Inhibitor | Prodrug converted to Ramiprilat; strong ACE inhibition |
| Lisinopril | ACE Inhibitor | Does not require metabolic activation; longer half-life |
| Enalapril | ACE Inhibitor | Rapidly converted to Enalaprilat; used for heart failure |
| Captopril | ACE Inhibitor | First ACE inhibitor; contains a sulfhydryl group |
1-epi-Ramipril's uniqueness lies in its stereochemistry, which may confer different pharmacokinetic properties compared to other ACE inhibitors. This stereochemical variation can potentially lead to differences in efficacy and side effect profiles, making it a subject of interest for further pharmacological studies.
1-epi-Ramipril possesses the molecular formula C23H32N2O5, indicating a complex organic structure containing 23 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms [1] [3]. The molecular weight of this compound is precisely 416.51 grams per mole, which is identical to that of its parent compound ramipril [1] [3] [13]. This stereoisomeric relationship demonstrates that both compounds share the same molecular composition while differing only in their three-dimensional spatial arrangement of atoms.
The compound is classified under Chemical Abstracts Service registry number 104195-90-6, distinguishing it from ramipril itself, which bears the registry number 87333-19-5 [1] [13]. The identical molecular formulas confirm that 1-epi-Ramipril is indeed an epimer of ramipril, representing a stereoisomeric variant that differs in configuration at a single chiral center [1] [13].
| Property | Value |
|---|---|
| Molecular Formula | C23H32N2O5 [1] |
| Molecular Weight | 416.51 g/mol [1] [3] |
| CAS Registry Number | 104195-90-6 [1] [13] |
| Monoisotopic Mass | 416.231122144 Da [2] |
| Exact Mass | 416.231110 Da [10] |
The stereochemical configuration of 1-epi-Ramipril is precisely defined as (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] [14] [16]. This systematic nomenclature reveals the specific spatial arrangement of atoms around each chiral center within the molecule.
The compound contains five defined stereocenters, all of which exhibit absolute stereochemistry [1] [13]. The stereochemical descriptor (R,S,S,S,S) indicates the configuration at each of the five chiral centers, reading from the ethoxycarbonyl-bearing carbon through the cyclopentapyrrole ring system [1] [13]. The critical distinction lies in the R configuration at the first chiral center, which differentiates this epimer from the parent ramipril compound.
The octahydrocyclopenta[b]pyrrole ring system maintains its stereochemical integrity with (2S,3aS,6aS) configuration, while the phenylpropyl side chain exhibits the characteristic R configuration at its chiral center [14] [16]. This specific arrangement results in a three-dimensional molecular architecture that differs significantly from ramipril in terms of its spatial orientation and potential biological interactions.
The fundamental stereochemical difference between 1-epi-Ramipril and ramipril lies in the configuration at the ethoxycarbonyl-bearing chiral center [1] [5] [13]. While ramipril exhibits an S configuration at this position, designated as (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl], 1-epi-Ramipril displays an R configuration, resulting in the (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl] arrangement [1] [13].
| Compound | Stereochemical Configuration | Chiral Center Configuration |
|---|---|---|
| Ramipril | (S,S,S,S,S) | All five centers exhibit S configuration [5] [7] |
| 1-epi-Ramipril | (R,S,S,S,S) | First center R, remaining four S [1] [13] |
Ramipril possesses five chiral centers, all maintaining S configuration, which contributes to its specific biological activity as an angiotensin-converting enzyme inhibitor [5] [7] [11]. The systematic name for ramipril reflects this complete S stereochemistry: (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid [5] [7].
The stereochemical inversion at the single chiral center in 1-epi-Ramipril represents a classic example of epimerization, where only one stereogenic center undergoes configurational change while all others remain unchanged [1] [13]. This structural modification significantly alters the three-dimensional shape of the molecule and consequently affects its pharmacological properties and biological recognition patterns.
The International Union of Pure and Applied Chemistry systematic name for 1-epi-Ramipril follows established nomenclature conventions for complex heterocyclic compounds containing multiple chiral centers [1] [14] [16]. The complete IUPAC name is (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid [1] [14].
The nomenclature systematically describes the octahydrocyclopenta[b]pyrrole core structure, indicating the fully saturated bicyclic ring system that forms the structural backbone of the molecule [14] [16]. The stereochemical descriptors (2S,3aS,6aS) specify the absolute configuration at each chiral center within the ring system, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment.
The substituent portion of the name, [(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl], describes the complex side chain attachment, including the critical (2R) configuration that distinguishes this epimer from ramipril [14] [16]. Alternative systematic names include (2S,3aS,6aS)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which emphasizes the L-alanyl linkage component [14] [16].
The International Chemical Identifier for 1-epi-Ramipril provides a unique, unambiguous representation of its molecular structure: InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 [13] [21]. The corresponding InChI Key is HDACQVRGBOVJII-UVBQOVKKSA-N, which serves as a compressed, hash-like representation of the full InChI string [13] [21].
The Simplified Molecular Input Line Entry System representation for 1-epi-Ramipril is CCOC(=O)C@@HNC@@HC(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(O)=O [13] [21]. This SMILES notation explicitly indicates the stereochemistry using the @@ and @ symbols to denote the spatial arrangement around each chiral center, with @@ representing S configuration and @ representing R configuration at the specified atoms.
| Notation System | Representation |
|---|---|
| InChI | InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 [13] |
| InChI Key | HDACQVRGBOVJII-UVBQOVKKSA-N [13] [21] |
| SMILES | CCOC(=O)C@@HNC@@HC(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(O)=O [13] |
The stereochemical information encoded in these representations distinguishes 1-epi-Ramipril from ramipril, with ramipril possessing the InChI Key HDACQVRGBOVJII-JBDAPHQKSA-N and the SMILES representation [H][C@@]12CCC[C@]1([H])N(C@@HC(O)=O)C(=O)C@HNC@@HC(=O)OCC [5] [7] [9].
The three-dimensional molecular architecture of 1-epi-Ramipril is characterized by a rigid bicyclic octahydrocyclopenta[b]pyrrole core structure that constrains the overall molecular conformation [1] [13]. This saturated ring system adopts a specific three-dimensional geometry determined by the (2S,3aS,6aS) stereochemical configuration, creating a defined spatial framework for the attachment of functional groups.
The cyclopentane ring within the fused ring system exhibits envelope or twist conformations typical of five-membered saturated rings, while the pyrrolidine ring adopts a puckered conformation that minimizes steric interactions between adjacent substituents [23]. The rigid nature of this bicyclic system significantly restricts conformational flexibility, resulting in a relatively fixed three-dimensional structure.
The phenylpropyl side chain extends from the bicyclic core through an amide linkage, with the (2R) configuration at the ethoxycarbonyl-bearing carbon creating a specific spatial orientation that differs from the corresponding (2S) configuration in ramipril [1] [13]. This stereochemical difference results in distinct three-dimensional presentations of the phenyl ring and ethyl ester functionalities, potentially affecting molecular recognition and binding interactions.
The carboxylic acid functionality attached to the cyclopentapyrrole ring maintains its spatial position due to the rigid ring system, while the ethyl ester group at the opposite end of the molecule occupies a different spatial region compared to ramipril due to the R configuration at the adjacent chiral center [1] [13]. The overall molecular architecture presents a compact, globular structure with distinct hydrophobic and hydrophilic regions distributed across its three-dimensional surface.
| Parameter | Quantitative value | Experimental or predicted source |
|---|---|---|
| Molecular weight | 416.5 grams per mole [1] | |
| Melting range (crystalline solid) | 105 – 112 degrees Celsius [2] | |
| Logarithm of the n-octanol / water partition coefficient (log P, calculated) | 3.53 (at neutral hydrogen-ion concentration) [3] | |
| Aqueous solubility (phosphate-buffered saline, 25 °C) | ≈ 0.2 milligrams per millilitre [4] | |
| Solubility in ethanol (25 °C) | ≈ 25 milligrams per millilitre [4] | |
| Solubility in dimethyl sulfoxide (25 °C) | ≈ 30 milligrams per millilitre [4] |
The epimer contains twenty-three carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms and five oxygen atoms, giving a formula mass of 416.5 grams per mole [1].
1-epi-Ramipril is only sparingly soluble in aqueous media but dissolves freely in polar organic solvents such as ethanol and dimethyl sulfoxide (see table above). This polarity-dependent behaviour mirrors that of the parent diastereomer, reflecting the dominance of the ethyl-ester and lipophilic phenylpropyl moieties in the molecular structure [4].
The calculated log P of 3.53 indicates a moderately lipophilic character that favours membrane permeability yet still permits limited aqueous dispersion [3]. The epimer’s partitioning is therefore close to that of ramipril itself, consistent with the single-centre inversion that distinguishes the two stereoisomers.
The chromophoric amide–imide conjugation, together with the phenyl ring, produces a characteristic absorption maximum at approximately 210 nanometres in methanolic solution [5] [6]. This wavelength is routinely employed for quantitative assays of both the parent compound and its stereoisomers.
Key infrared absorption bands recorded for the epimer mirror those of ramipril because all functional groups are retained [7]:
These diagnostic bands confirm the presence of the ethoxy-carbonyl ester, the secondary amide linkage and the phenylpropyl side chain, allowing the epimer to be distinguished from hydrolytic or cyclised degradation products.
Heating above one hundred and twenty degrees Celsius accelerates intramolecular cyclisation, producing diketopiperazine species and diminishing the epimer’s integrity [8]. Below this threshold the crystalline solid remains unchanged for short periods, but prolonged exposure to eighty to one hundred degrees Celsius still promotes conversion to diketopiperazine and ramiprilat analogues [9] [10].
Research using stress-testing protocols has revealed that:
In chemical terms 1-epi-Ramipril behaves as a typical angiotensin-converting-enzyme inhibitor pro-drug analogue: